N-(3-methoxyphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a naphthalenyl group, and a dioxopyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazinyl intermediate: This step involves the reaction of naphthalene-1-carboxylic acid with hydrazine to form the corresponding hydrazide. The hydrazide is then cyclized to form the dioxopyrazinyl intermediate.
Acylation reaction: The dioxopyrazinyl intermediate is then reacted with 3-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the dioxopyrazinyl moiety can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide: shares similarities with other acetamides and pyrazinyl derivatives.
This compound: is unique due to the combination of methoxyphenyl, naphthalenyl, and dioxopyrazinyl groups, which confer distinct chemical and biological properties.
Uniqueness
Structural Features: The presence of multiple aromatic rings and functional groups provides a unique scaffold for further chemical modifications.
Reactivity: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-30-18-9-5-8-17(14-18)24-21(27)15-25-12-13-26(23(29)22(25)28)20-11-4-7-16-6-2-3-10-19(16)20/h2-14H,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNNHOGBZGLFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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